5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione is a chemical compound with the molecular formula and a molecular weight of approximately 180.08 g/mol. This compound features a pyrimidine ring substituted with a trifluoromethyl group at the 5-position and two carbonyl groups at the 2 and 4 positions, making it part of the pyrimidinedione class. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and biological activity, which is often beneficial in pharmaceutical applications .
Research indicates that 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione exhibits significant biological activity, particularly as an antibacterial agent. Its structural similarity to other pyrimidine derivatives allows it to inhibit specific enzymes crucial for bacterial survival. For instance, it has been studied for its potential to inhibit flavin-dependent thymidylate synthase, an enzyme involved in DNA synthesis in certain pathogens . Additionally, compounds within this class have shown promise in anticancer activity due to their ability to interfere with cellular proliferation pathways .
The synthesis of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione can be achieved through several methods:
The unique properties of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione make it valuable in multiple fields:
Studies on the interactions of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione with biological targets have revealed insights into its mechanism of action. For example:
Several compounds share structural similarities with 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
5-Methylpyrimidine-2,4(1H,3H)-dione | 0.77 | Methyl group instead of trifluoromethyl; different biological profile. |
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | 0.70 | Contains an aldehyde group; different reactivity patterns. |
2-Hydroxy-6-trifluoromethylpyrimidine | 0.67 | Hydroxy group introduces different solubility characteristics. |
1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione | 0.63 | Additional aromatic substituents affecting electronic properties. |
These comparisons highlight the unique trifluoromethyl substitution in the compound of interest and its implications for biological activity and chemical behavior .